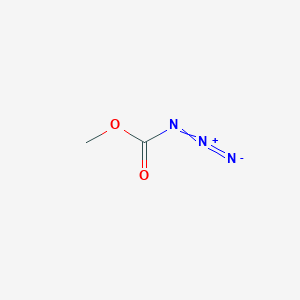

Azido(methoxy)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Azido(methoxy)methanone can be synthesized from α-methoxy acrylonitriles, which are derived from aldehydes and ketones. These nitriles react with sodium azide in the presence of ceric ammonium nitrate to yield azido nitrates, leading to α-amino acids upon further treatment (Clive & Etkin, 1994). Additionally, azido(methoxy)methanone derivatives can be synthesized via Rh(III)-catalyzed tandem reactions from α-azido ketones (Liu et al., 2022).

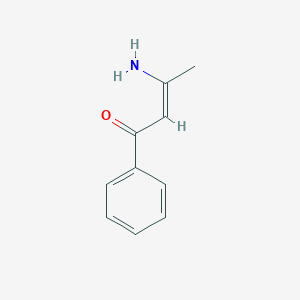

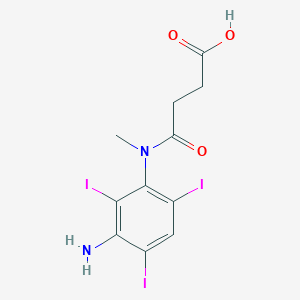

Molecular Structure Analysis

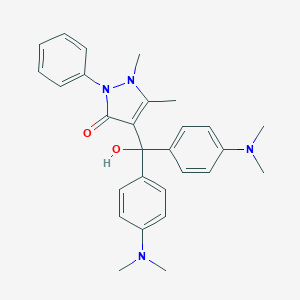

The molecular structure of azido(methoxy)methanone-related compounds has been characterized through various analytical techniques. Crystal and molecular structure analyses provide insights into the arrangement of atoms and the geometry of the compounds. For instance, the molecular structure of related methanone compounds has been elucidated using X-ray diffraction studies, revealing intermolecular interactions and conformational details (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Azido(methoxy)methanone undergoes various chemical reactions, such as photolysis, leading to ring expansion and ring opening in specific conditions. These reactions demonstrate the compound's reactivity and its potential for creating new molecular structures (Harger, 1974). Additionally, azido groups in fatty esters have shown stability during transformations, influencing physical properties like infrared absorption and NMR signals (Jie & Lao, 1987).

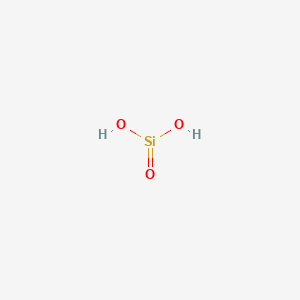

Physical Properties Analysis

The physical properties of azido(methoxy)methanone and its derivatives include solubility, melting points, and spectral characteristics. These properties are crucial for understanding the compound's behavior in various solvents and conditions. Studies on related compounds provide insights into their electrochemical behavior and potential for electro-organic synthesis (Nematollahi & Golabi, 1996).

Safety And Hazards

Direcciones Futuras

Azides, including Azido(methoxy)methanone, have significant potential in the pharmaceutical sector . The pharmaceutical industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Propiedades

IUPAC Name |

methyl N-diazocarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHNHTHTTUJQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501898 |

Source

|

| Record name | Methyl carbonazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido(methoxy)methanone | |

CAS RN |

1516-56-9 |

Source

|

| Record name | Methyl carbonazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)